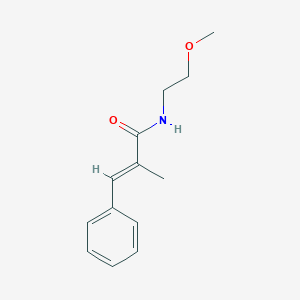
(2E)-N-(2-methoxyethyl)-2-methyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes a methoxyethyl group, a methyl group, and a phenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 2-methoxyethylamine with 2-methyl-3-phenyl-2-propenoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of (E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
- N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-BUTENAMIDE
- N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PENTENAMIDE
Uniqueness
(E)-N-(2-METHOXYETHYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-N-(2-methoxyethyl)-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)14-8-9-16-2)10-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/b11-10+ |
InChI Key |
RMQBOUFGNAKBIW-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCOC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















